molecular formula C13H16O2 B14025997 (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal

(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal

Cat. No.: B14025997
M. Wt: 204.26 g/mol
InChI Key: OMUXWFALELSRNZ-HOVLTTNMSA-N
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Description

(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a hydroxyl group, a methyl group, and a phenyl group attached to a hexenal backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by stereoselective reduction and oxidation steps to achieve the desired configuration and functional groups. Reaction conditions often involve the use of catalysts such as bases or acids to facilitate the condensation and subsequent transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.

    Substitution: Conditions often involve Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereoselective reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enone: Similar structure but with a ketone group instead of an aldehyde.

    (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and phenyl groups attached to a hexenal backbone makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(E,3S,4R)-3-hydroxy-4-methyl-6-phenylhex-5-enal

InChI

InChI=1S/C13H16O2/c1-11(13(15)9-10-14)7-8-12-5-3-2-4-6-12/h2-8,10-11,13,15H,9H2,1H3/b8-7+/t11-,13+/m1/s1

InChI Key

OMUXWFALELSRNZ-HOVLTTNMSA-N

Isomeric SMILES

C[C@H](/C=C/C1=CC=CC=C1)[C@H](CC=O)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)C(CC=O)O

Origin of Product

United States

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